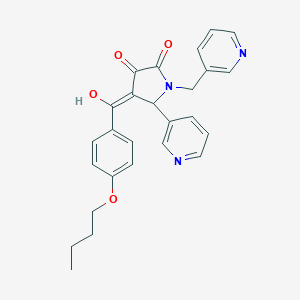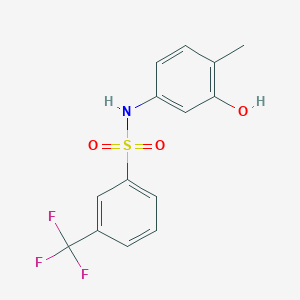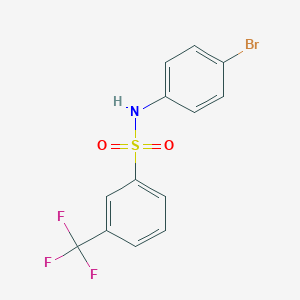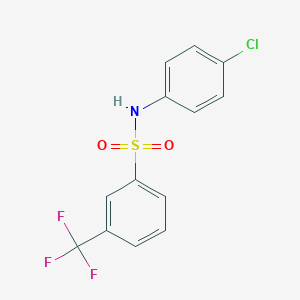
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is widely used in scientific research for its ability to inhibit MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Mécanisme D'action
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of these proteins, which can have a variety of effects depending on the biological context.
Biochemical and Physiological Effects
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Inhibition of MMPs by 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease tumor growth and metastasis in animal models of cancer. It has also been shown to decrease angiogenesis and inflammation in various contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity for MMPs. This allows for precise manipulation of MMP activity in a variety of biological systems. However, one limitation of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively short half-life, which can make it difficult to maintain consistent inhibition of MMPs over long periods of time.
Orientations Futures
There are several future directions for the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is the potential therapeutic benefits of MMP inhibition in various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more potent and selective MMP inhibitors, which could have even greater therapeutic potential. Additionally, the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies is an area of active investigation.
Méthodes De Synthèse
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by the reaction of 4-butoxybenzoyl chloride with 2-amino-3-hydroxypyridine, followed by the reaction of the resulting intermediate with 3-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is widely used in scientific research to study the role of MMPs in various biological processes, such as angiogenesis, cancer metastasis, and tissue remodeling. It is also used to investigate the potential therapeutic benefits of MMP inhibition in these processes.
Propriétés
Nom du produit |
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H25N3O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-14-33-21-10-8-19(9-11-21)24(30)22-23(20-7-5-13-28-16-20)29(26(32)25(22)31)17-18-6-4-12-27-15-18/h4-13,15-16,23,30H,2-3,14,17H2,1H3/b24-22- |
Clé InChI |
BGRIRFNPAOZWPU-GYHWCHFESA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)






![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)